N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide
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Overview
Description
The compound you mentioned seems to be a complex organic molecule. It contains two phenyl rings, both substituted with a trifluoromethyl group, and a thiazole ring, which is a five-membered ring containing nitrogen and sulfur . It also contains an amide functional group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
Again, without more specific information, it’s hard to predict the exact chemical reactions this compound might undergo. Its reactivity would depend on various factors, including the presence and position of functional groups, the conditions under which it’s stored or used, and the other compounds it’s exposed to .Scientific Research Applications
Anticancer Activity : A study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, closely related to the requested compound. These compounds showed moderate to excellent anticancer activity against different cancer cell lines, such as breast, lung, colon, and ovarian cancer, with some derivatives displaying higher activities than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial Agents : Bikobo et al. (2017) synthesized derivatives of phenylamino-thiazole, which are structurally similar to the requested compound. These substances were tested for antimicrobial activity against various bacterial and fungal strains. Some molecules exhibited higher potency than the reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Fluorescence Characteristics : Zhang et al. (2017) studied N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes. These compounds demonstrated excellent photophysical properties like large Stokes shift and solid-state fluorescence, which are valuable in fluorescence applications (Zhang et al., 2017).
Adenosine Receptors Selectivity : Inamdar et al. (2013) researched benzamide and furamide analogues linked to thiazole for their affinity to adenosine receptor subtypes. They identified compounds with potent and selective adenosine receptor ligands, which can be crucial in neurological and cardiovascular research (Inamdar et al., 2013).
Crystal Structure Studies : Suchetan et al. (2016) reported the crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides. These studies are vital for understanding the molecular conformation and properties relevant in material science and drug design (Suchetan et al., 2016).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules, often in a biological context. For pharmaceutical compounds, this usually means how the compound interacts with specific proteins or other targets in the body . Without more information, it’s difficult to speculate on the mechanism of action of this compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F6N2OS/c25-23(26,27)17-4-1-3-16(11-17)20-13-34-22(32-20)15-9-7-14(8-10-15)21(33)31-19-6-2-5-18(12-19)24(28,29)30/h1-13H,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOALOYAZNIFJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide |
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